REACTION_SMILES
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[CH3:16][N:17]([CH3:18])[CH:19]=[O:20].[NH2:1][c:2]1[cH:3][cH:4][c:5]([OH:8])[cH:6][cH:7]1.[O:9]=[C:10]1[O:11][C:12](=[O:13])[CH:14]=[CH:15]1.[OH2:21]>>[N:1]1([c:2]2[cH:3][cH:4][c:5]([OH:8])[cH:6][cH:7]2)[C:10](=[O:9])[CH:15]=[CH:14][C:12]1=[O:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1C=CC(=O)O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C1C=CC(=O)N1c1ccc(O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |